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Compound of Interest

Compound Name: DMT-dG(dmf) Phosphoramidite

Cat. No.: B15583224 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N2-(N,N-

dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)

phosphoramidite, hereafter referred to as DMT-dG(dmf) Phosphoramidite. It is a critical

monomer used in the chemical synthesis of oligonucleotides, a cornerstone of modern

molecular biology, diagnostics, and therapeutic development.

Core Concepts and Chemical Structure
DMT-dG(dmf) Phosphoramidite is a chemically modified and protected version of the natural

nucleoside deoxyguanosine, designed for use in automated solid-phase DNA synthesis.[1] The

protecting groups are essential for ensuring the specific, sequential addition of nucleotides to a

growing DNA chain with high fidelity.[2][3]

The molecule consists of several key components:

Deoxyguanosine Core: The fundamental building block.

5'-O-DMT (Dimethoxytrityl) Group: A bulky, acid-labile group protecting the 5'-hydroxyl of the

deoxyribose sugar.[4][5] Its removal under mild acidic conditions is the first step in each

synthesis cycle, allowing the next nucleotide to be added.[5][6]
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N2-dmf (Dimethylformamidine) Group: Protects the exocyclic amino group on the guanine

base to prevent unwanted side reactions during synthesis.[1] The dmf group is

advantageous because it can be removed more rapidly and under milder conditions than the

traditional isobutyryl (iBu) group.[1][7]

3'-O-Phosphoramidite Moiety: The reactive component that enables the formation of a

phosphodiester bond. It is further protected by:

β-cyanoethyl (CE) group: Protects the phosphorus atom and is removed at the end of the

synthesis.[8][9]

Diisopropylamino group: A leaving group that is displaced during the coupling reaction

when activated by a weak acid like tetrazole.[4][6]

Role in Oligonucleotide Synthesis
DMT-dG(dmf) Phosphoramidite is a fundamental reagent in the phosphoramidite method, the

gold standard for DNA synthesis.[4] The synthesis is a cyclical process performed on an

automated synthesizer, where each cycle adds one nucleotide to the growing chain attached to

a solid support.[1][2]

The four steps of the synthesis cycle are:

Deblocking (Detritylation): The acid-labile 5'-DMT group is removed from the nucleotide

bound to the solid support, exposing a free 5'-hydroxyl group.[3][6]

Coupling: The DMT-dG(dmf) Phosphoramidite, activated by a reagent such as tetrazole, is

added. Its 3'-phosphoramidite group reacts with the free 5'-hydroxyl of the support-bound

chain, forming a new phosphite triester linkage.[1][3][6]

Capping: Any unreacted 5'-hydroxyl groups on the growing chain are acetylated. This

prevents the formation of deletion mutations (n-1 sequences) in subsequent cycles.[4][10]

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester

using an iodine solution.[4][6]

This cycle is repeated until the desired oligonucleotide sequence is fully assembled.[11]
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Quantitative Data Summary
The performance of DMT-dG(dmf) Phosphoramidite is characterized by its high purity and

efficiency, which are critical for the synthesis of high-quality, full-length oligonucleotides.

Parameter Typical Value
Method of Analysis
/ Notes

Source

Purity ≥98.0% - 99.71%
Reversed-Phase

HPLC, ³¹P-NMR
[8][12]

Coupling Efficiency >99% per step
Trityl Cation

Monitoring
[3][4][13]

Solution Stability
Stable for days in

anhydrous acetonitrile

Degradation is

autocatalytic and

accelerated by

moisture

[14]

Deprotection Time

(dmf group)

1 hour at 65°C or 2

hours at 55°C

In concentrated

ammonium hydroxide
[1]

Appearance
White to off-white

powder

Storage Temperature -10°C to -25°C
Protect from light and

moisture
[12]

Molecular Weight 824.90 g/mol [15]

Experimental Protocols
Protocol 4.1: Standard Coupling Cycle in Automated
DNA Synthesis
This protocol describes the key chemical steps for a single addition of DMT-dG(dmf)
Phosphoramidite to a growing oligonucleotide chain on a solid support (e.g., Controlled Pore

Glass - CPG).

Reagents:
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DMT-dG(dmf) Phosphoramidite Solution: Typically 0.1 M in anhydrous acetonitrile.

Activator Solution: 0.25 M - 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 1H-Tetrazole in

anhydrous acetonitrile.

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF.

Capping Solution B: 16% N-Methylimidazole/THF.

Oxidizer Solution: 0.02 M Iodine in THF/Water/Pyridine. A low concentration iodine oxidizer is

recommended.

Wash Solution: Anhydrous Acetonitrile.

Methodology:

Detritylation: The synthesis column containing the CPG-bound oligonucleotide is washed

with the deblocking solution to remove the 5'-DMT group. The column is then washed

thoroughly with anhydrous acetonitrile to remove all traces of acid.[7]

Coupling: The DMT-dG(dmf) Phosphoramidite solution and the activator solution are

delivered simultaneously to the column. The activator protonates the diisopropylamino group

of the phosphoramidite, making it a good leaving group.[6][7] The exposed 5'-hydroxyl of the

support-bound chain then attacks the phosphorus, forming the phosphite triester linkage.

This reaction typically proceeds for 30-120 seconds.

Capping: To prevent unreacted chains from elongating further, Capping Solutions A and B

are delivered to the column to acetylate any free 5'-hydroxyl groups.[10] The column is then

washed with anhydrous acetonitrile.

Oxidation: The oxidizer solution is passed through the column to convert the newly formed,

unstable phosphite triester to a stable phosphate triester backbone.[3]

Wash: A final wash with anhydrous acetonitrile prepares the column for the next synthesis

cycle, starting again with the detritylation step.
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Mandatory Visualizations
Diagram 1: Phosphoramidite Oligonucleotide Synthesis
Workflow

Synthesis Cycle (Repeats for each nucleotide)

1. Deblocking
(Remove 5'-DMT with Acid)

2. Coupling
(Add Activated Phosphoramidite)

Exposes 5'-OH

3. Capping
(Block unreacted 5'-OH)

Forms new linkage

4. Oxidation
(Stabilize Phosphate Backbone)

Prevents n-1 errors

Ready for next cycle

Final Oligonucleotide
(Cleavage & Deprotection)

After final cycle

Start: Nucleoside on
Solid Support (CPG)

Click to download full resolution via product page
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Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite

chemistry.

Diagram 2: Logical Structure of DMT-dG(dmf)
Phosphoramiditedot

{Deoxyguanosine Nucleoside | { Deoxyribose Sugar |  Guanine Base}}

5'-DMT Group

Protects 5'-OH
(Acid Labile)

N2-dmf Group

Protects Base
(Fast Deprotection)

{3'-Phosphoramidite Moiety | {β-Cyanoethyl Group | Diisopropylamino Group}}

Enables Coupling Reaction
(at 3'-OH)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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